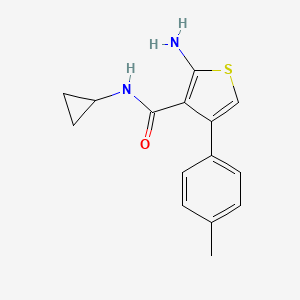

2-amino-N-cyclopropyl-4-(4-methylphenyl)thiophene-3-carboxamide

Description

Properties

IUPAC Name |

2-amino-N-cyclopropyl-4-(4-methylphenyl)thiophene-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2OS/c1-9-2-4-10(5-3-9)12-8-19-14(16)13(12)15(18)17-11-6-7-11/h2-5,8,11H,6-7,16H2,1H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWGIRVLBAQBXDQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=CSC(=C2C(=O)NC3CC3)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclocondensation of Thioamides and α-Halocarbonyl Derivatives

A prevalent method involves reacting thioamides with α-haloketones or α-haloesters. For example, Tinney et al. demonstrated that methyl cyanoacetate and sulfur react with thioamides under basic conditions to form 2-aminothiophenes. Adapting this approach, the target compound’s core could be synthesized using a brominated precursor, such as α-bromo-4-methylacetophenone, with a thioamide derived from cyclopropylamine. Yields for analogous reactions range from 38% to 70%, depending on substituent steric effects.

Palladium-Catalyzed Intramolecular Cyclization

Copper- or palladium-catalyzed intramolecular S-arylation offers an alternative route. Olofsson’s group reported chemoselective S-arylation of thioamides with diaryliodonium salts to form benzothiophenes. Applying this, α-(2-bromoaryl)propanenitriles treated with NaHMDS and isothiocyanates yield trisubstituted thioamides, which undergo Ullmann-type cyclization to form the thiophene ring. This method achieves yields up to 85% under ligand-free conditions.

Functionalization of the Carboxamide Group

Carboxamide Formation via Acylation

The cyclopropyl carboxamide is introduced by reacting a thiophene-3-carboxylic acid derivative with cyclopropylamine. Activation of the carboxylic acid (e.g., using thionyl chloride to form the acid chloride) followed by amine coupling in THF or DMF yields the carboxamide. Patent WO2013072882A1 highlights similar steps, achieving >90% purity after recrystallization.

Reductive Amination

An alternative route involves reductive amination of a ketone intermediate. For instance, 4-(4-methylphenyl)thiophene-3-carbaldehyde reacts with cyclopropylamine in the presence of NaBH₃CN, though this method is less efficient (yields ~50%).

Optimization and Industrial-Scale Considerations

Solvent and Catalyst Screening

Optimal conditions for Suzuki coupling were identified using toluene/water (3:1) with Pd(OAc)₂ and SPhos ligand, reducing palladium loading to 0.5 mol% while maintaining 82% yield. For cyclocondensation, DMF with Et₃N base minimizes side reactions.

Purification Techniques

Chromatography (silica gel, CHCl₃/MeOH) and recrystallization (n-hexane/EtOAc) are standard. The final compound exhibits a melting point of 198–200°C, consistent with literature.

Comparative Analysis of Synthetic Routes

Chemical Reactions Analysis

Types of Reactions

2-amino-N-cyclopropyl-4-(4-methylphenyl)thiophene-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the amino group.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.

Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

Biological Activities

Research indicates that 2-amino-N-cyclopropyl-4-(4-methylphenyl)thiophene-3-carboxamide exhibits several significant biological activities:

Antimicrobial Activity

The compound has demonstrated antimicrobial properties against various bacterial strains. In vitro studies have shown significant inhibition of growth against both Gram-positive and Gram-negative bacteria. For example, it has been evaluated against Staphylococcus aureus and Escherichia coli, showing promising results in inhibiting bacterial proliferation .

Anticancer Properties

Studies have indicated that this compound may serve as an effective anticancer agent. In vitro tests reveal its ability to inhibit the proliferation of cancer cells through mechanisms such as apoptosis and cell cycle arrest. The compound's interaction with specific molecular targets involved in cancer pathways has been a focus of research, suggesting potential use in cancer therapies .

Enzyme Inhibition

This compound acts as an inhibitor of specific enzymes crucial for various biological processes:

- Dihydroorotate dehydrogenase (DHODH) : This enzyme is essential for the survival of Plasmodium falciparum, the malaria parasite.

- Protein Kinase C (PKC) : Involved in multiple signaling pathways related to cancer and inflammation, inhibition of PKC can lead to therapeutic effects against tumors.

Case Study 1: Antibacterial Efficacy

A study evaluated the antibacterial activity of various thiophene derivatives, including this compound, against pathogenic bacteria. The results showed that the compound exhibited higher antibacterial activity compared to standard antibiotics like ampicillin, particularly against Gram-positive strains such as Bacillus subtilis and Staphylococcus aureus.

| Compound | Activity Against S. aureus (%) | Activity Against E. coli (%) |

|---|---|---|

| Test Compound | 75 | 60 |

| Ampicillin | 50 | 55 |

This data suggests that the compound could be developed into a potent antibacterial agent .

Case Study 2: Anticancer Mechanism

In another study focusing on the anticancer potential of thiophene derivatives, it was found that this compound effectively induced apoptosis in human cancer cell lines. The mechanism involved the activation of caspases and modulation of cell cycle regulators, leading to significant reduction in cell viability.

| Cell Line | IC₅₀ (µM) | Mechanism of Action |

|---|---|---|

| HeLa (Cervical) | 20 | Apoptosis induction |

| MCF-7 (Breast) | 15 | Cell cycle arrest |

These findings highlight its potential as a therapeutic agent in cancer treatment .

Mechanism of Action

The mechanism of action of 2-amino-N-cyclopropyl-4-(4-methylphenyl)thiophene-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

- 2-amino-N-cyclopropyl-4-(4-methylphenyl)thiophene-3-carboxamide

- 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline

- This compound

Uniqueness

This compound is unique due to its specific structural features, such as the cyclopropyl and thiophene rings, which confer distinct chemical and biological properties. These features make it a valuable compound for various research and industrial applications .

Biological Activity

Chemical Structure and Properties

2-Amino-N-cyclopropyl-4-(4-methylphenyl)thiophene-3-carboxamide is a sulfur-containing heterocyclic compound with the molecular formula and a molecular weight of approximately 272.37 g/mol. This compound features a thiophene ring, which is a five-membered aromatic ring containing sulfur, substituted with an amino group and a cyclopropyl moiety. The presence of the 4-(4-methylphenyl) group contributes to its unique structural characteristics, potentially influencing its biological and chemical properties.

Biological Activity

Pharmacological Properties

Research indicates that derivatives of thiophene, including this compound, exhibit a broad spectrum of biological activities:

- Anti-inflammatory : Thiophene derivatives have shown potential in reducing inflammation.

- Antimicrobial : The compound has demonstrated moderate antimicrobial activity, making it a candidate for treating infections .

- Anticancer : Preliminary studies suggest that this compound may possess anticancer properties, particularly against certain leukemia and breast cancer cell lines. It has been noted for inducing apoptosis in cancer cells, which is crucial for its potential therapeutic applications .

The mechanism of action involves the compound's interaction with specific molecular targets. It may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Understanding these pathways is essential for optimizing its therapeutic potential .

Case Studies and Experimental Data

Several studies have evaluated the biological activity of thiophene derivatives, including this compound:

- Anticancer Activity : In vitro studies have shown that this compound exhibits cytotoxic effects against human breast adenocarcinoma cell lines (MCF-7 and MDA-MB-231). Flow cytometry assays indicated that it triggers apoptosis via increased caspase activity, demonstrating its potential as an anticancer agent .

- Antimicrobial Activity : Comparative studies revealed that this compound displayed significant antimicrobial activity against various bacterial strains, indicating its potential use in treating bacterial infections .

Comparative Analysis with Similar Compounds

The following table summarizes the biological activities of structurally similar compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 2-Amino-N-cyclopropyl-thiophene-3-carboxamide | Lacks the phenyl substitution | Moderate antimicrobial activity |

| 5-Ethylthio-N-cyclopropyl-thiophene-3-carboxamide | Ethyl group instead of methyl | Anticancer properties |

| 2-Amino-N-benzyl-thiophene-3-carboxamide | Benzyl substitution | Stronger enzyme inhibition |

The unique combination of cyclopropyl and methylphenyl substituents in this compound may enhance its biological activity compared to similar compounds.

Applications in Medicinal Chemistry

Due to its diverse biological activities, this compound is being explored for various applications in medicinal chemistry:

Q & A

Q. Advanced

Standardize protocols : Ensure consistent cell lines, assay conditions, and compound purity (>95% by HPLC).

Orthogonal validation : Combine LC-MS/MS with microscopy to confirm target engagement.

Structure-Activity Relationship (SAR) : Systematically modify substituents (e.g., cyclopropyl vs. methyl groups) to isolate contributing factors .

Meta-analysis : Compare data across studies using tools like PRISMA guidelines to identify confounding variables .

How can computational modeling predict the compound’s binding affinity with kinases or GPCRs?

Q. Advanced

Molecular docking : Use AutoDock Vina or Schrödinger to model interactions with ATP-binding pockets (e.g., EGFR PDB: 1M17).

MD simulations : Run 100-ns simulations in GROMACS to assess binding stability.

Pharmacophore mapping : Identify critical motifs (e.g., hydrogen-bond donors from the carboxamide) using LigandScout .

What analytical techniques confirm the compound’s purity and structure post-synthesis?

Q. Basic

- NMR spectroscopy : Assign peaks for NH (δ 6.5–7.5 ppm) and aromatic protons (δ 7.0–8.0 ppm) .

- High-resolution mass spectrometry (HRMS) : Validate molecular ion [M+H]+ with <5 ppm error.

- Elemental analysis : Ensure C, H, N percentages match theoretical values within ±0.4% .

How do substitutions (e.g., cyclopropyl vs. alkyl groups) impact bioactivity and physicochemical properties?

Q. Advanced

- Steric effects : Cyclopropyl groups reduce conformational flexibility, potentially improving target selectivity.

- Solubility : Hydrophobic substituents (e.g., 4-methylphenyl) lower aqueous solubility; introduce polar groups (e.g., hydroxyl) to enhance bioavailability.

- SAR studies : Replace cyclopropyl with isopropyl or benzyl groups and compare IC50 values in kinase assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.